n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine
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Overview
Description
n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine typically involves the condensation of 3-methoxyphenylhydrazine with indole-5-carboxaldehyde, followed by the reaction with acetamidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Biology: In biological research, n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine is studied for its potential as a bioactive molecule with properties such as anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
3-Methoxyphenylhydrazine: A precursor in the synthesis of the compound.
Indole-5-carboxaldehyde: Another precursor used in the synthesis.
Uniqueness: n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N'-[2-(3-methoxyphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3O/c1-11(18)19-14-6-7-16-13(8-14)10-17(20-16)12-4-3-5-15(9-12)21-2/h3-10,20H,1-2H3,(H2,18,19) |
InChI Key |
FZGLLXZWWCMXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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